molecular formula C21H19N5O6 B11457897 3-methoxy-N-[1-methyl-4-(3-nitrophenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzamide

3-methoxy-N-[1-methyl-4-(3-nitrophenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzamide

Cat. No.: B11457897
M. Wt: 437.4 g/mol
InChI Key: DTTGZYWXBCUUQZ-UHFFFAOYSA-N
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Description

3-METHOXY-N-[1-METHYL-4-(3-NITROPHENYL)-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrrolopyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N-[1-METHYL-4-(3-NITROPHENYL)-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZAMIDE typically involves multi-step organic synthesis. The starting materials often include substituted anilines and pyrrolopyrimidine derivatives. Key steps in the synthesis may involve:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Cyclization: Formation of the pyrrolopyrimidine core.

    Methoxylation: Introduction of the methoxy group.

    Amidation: Formation of the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-N-[1-METHYL-4-(3-NITROPHENYL)-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-METHOXY-N-[1-METHYL-4-(3-NITROPHENYL)-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.

    Materials Science: Exploration of its properties for use in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 3-METHOXY-N-[1-METHYL-4-(3-NITROPHENYL)-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHOXY-N-[1-METHYL-4-(3-NITROPHENYL)-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZAMIDE is unique due to its specific structural features, such as the combination of a methoxy group, a nitrophenyl group, and a pyrrolopyrimidine core. These features may confer unique biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C21H19N5O6

Molecular Weight

437.4 g/mol

IUPAC Name

3-methoxy-N-[1-methyl-4-(3-nitrophenyl)-2,5-dioxo-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl]benzamide

InChI

InChI=1S/C21H19N5O6/c1-24-16-11-25(23-19(27)13-6-4-8-15(10-13)32-2)20(28)17(16)18(22-21(24)29)12-5-3-7-14(9-12)26(30)31/h3-10,18H,11H2,1-2H3,(H,22,29)(H,23,27)

InChI Key

DTTGZYWXBCUUQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N(C2)NC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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